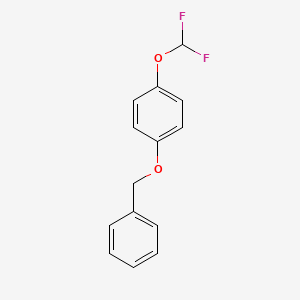

1-(Benzyloxy)-4-(difluoromethoxy)benzene

描述

1-(Benzyloxy)-4-(difluoromethoxy)benzene is a diaryl ether derivative featuring a benzyloxy (-OCH2C6H5) group at the para position relative to a difluoromethoxy (-OCF2H) group on a benzene ring. This compound combines the steric bulk of the benzyl moiety with the electron-withdrawing properties of the difluoromethoxy group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis likely involves O-alkylation of 4-(difluoromethoxy)phenol with benzyl bromide under basic conditions, analogous to methods reported for related compounds .

属性

分子式 |

C14H12F2O2 |

|---|---|

分子量 |

250.24 g/mol |

IUPAC 名称 |

1-(difluoromethoxy)-4-phenylmethoxybenzene |

InChI |

InChI=1S/C14H12F2O2/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |

InChI 键 |

BTRDDSVHQZPIMR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)F |

产品来源 |

United States |

相似化合物的比较

1-(Difluoromethoxy)-4-Methylbenzene (CAS 1583-83-1)

- Structure : Difluoromethoxy (-OCF2H) and methyl (-CH3) groups at para positions.

- Key Differences :

- Applications : Used as a building block in fluorinated materials due to its stability and moderate electronic effects.

1-(Benzyloxy)-4-Bromobenzene (CAS 6793-92-6)

- Structure : Benzyloxy and bromine substituents at para positions.

- Key Differences: Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the difluoromethoxy group. Synthesized via benzyl bromide and 4-bromophenol, yielding 53–77% under iron or iridium catalysis .

- Applications : Intermediate for synthesizing biaryl compounds in medicinal chemistry .

4-Bromo-2-Fluoro-1-(Trifluoromethoxy)benzene (CAS 105529-58-6)

- Structure : Bromine, fluorine, and trifluoromethoxy (-OCF3) groups.

- Key Differences :

- Applications : Precursor for fluorinated agrochemicals and pharmaceuticals.

1-(Benzyloxy)-2-Fluoro-4-(Trifluoromethyl)benzene (CAS 1044067-80-2)

- Structure : Benzyloxy, fluorine, and trifluoromethyl (-CF3) groups.

- Key Differences :

- Applications : Explored in drug discovery for metabolic stability enhancement.

1-(Benzyloxy)-4-(2-Bromoethoxy)benzene

- Structure : Benzyloxy and bromoethoxy (-OCH2CH2Br) groups.

- Key Differences :

- Applications : Building block for surfactants and liquid crystals.

Comparative Data Table

*Estimated based on molecular formula C14H12F2O2.

Research Findings and Trends

- Electronic Effects : Difluoromethoxy balances electron withdrawal and steric effects, making it preferable over -OCF3 in reactions requiring moderate ring deactivation .

- Synthetic Challenges : Fluorinated analogs often require specialized conditions (e.g., Ir photocatalysts for fluoromethylation ), whereas brominated derivatives are more straightforward to functionalize .

- Biological Relevance : Fluorine and trifluoromethyl groups improve metabolic stability, but difluoromethoxy offers a compromise between lipophilicity and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。